2-Hidroxi-3,6,7,10,11-pentakis(hexiloxi)trifenileno

Descripción general

Descripción

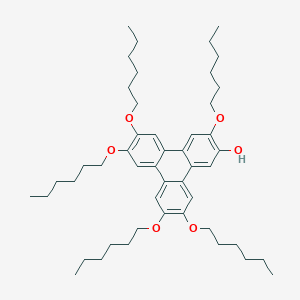

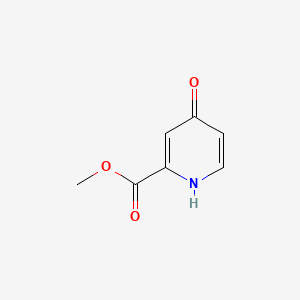

“3,6,7,10,11-Pentahexoxytriphenylen-2-ol” is a chemical compound with the molecular formula C48H72O6 . It is a member of the triphenylene family of compounds, which are known for their unique optical properties and potential applications in optoelectronic devices .

Molecular Structure Analysis

The molecular structure of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” can be represented by the SMILES notation: CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC . This notation provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” include a molecular weight of 745.1 g/mol . Other properties such as melting point, boiling point, and density are predicted to be 50 °C, 808.9±60.0 °C, and 1.030±0.06 g/cm3 respectively .

Aplicaciones Científicas De Investigación

Compuestos de Cristal Líquido

El compuesto se utiliza en la formación de compuestos de cristal líquido estabilizados por interacción poliatópica complementaria (CPI) . La mayoría de los ésteres de este fenol dan una fase de cristal líquido columnar Col h enantiotópica, que es estable en un amplio intervalo de temperatura . Esto se puede mejorar aún más mediante la formación de compuestos CPI 1:1 con 2,3,6,7,10,11-hexakis (4-nonilfenil)trifenileno {PTP9} 1 o hexakis (4-nonilfenil)dipirazoino [2,3- f :2′,3′- h ]quinoxalina {PDQ9} 2 .

Inducción del Comportamiento de Cristal Líquido

Similar a otros derivados del trifenileno, estos aditivos también se pueden utilizar para inducir el comportamiento de cristal líquido en ésteres no mesogénicos .

Síntesis de Nuevos Compuestos

Se informa una síntesis mejorada de 2-hidroxi-3,6,7,10,11-pentakis (hexiloxi)trifenileno que se basa en el acoplamiento oxidativo de 2-acetoxi-1-hexiloxibenceno 3 a 3,3′,4,4′-tetrakis (hexiloxi)bifenilo 4 .

Estudios de Comportamiento de Fases

El compuesto se utiliza en el estudio de comportamientos de fases de copolímeros de cristal líquido de cadena lateral basados en la unidad de mesógeno discotico trifenileno . El contenido del espaciador fue crucial para determinar las estructuras LC .

Copolomerización

El compuesto se utiliza en el proceso de copolomerización para comprender mejor la interrelación de las microestructuras y cómo los órdenes mesogénicos Tp constituyen la base clave para diversas aplicaciones .

Formación de Fases Columnar Estables

El compuesto se utiliza en la formación de fases columnar estables. El PMTS formó una fase nemática columnar estable ( ΦN) y el PMT6S exhibió una fase columnar hexagonal estable ( ΦH ) .

Direcciones Futuras

The unique properties of “3,6,7,10,11-Pentahexoxytriphenylen-2-ol” and similar compounds suggest potential applications in the field of optoelectronics . Their remarkable photoconductivity and high charge carrier mobility make them promising candidates for use in information recording materials, photoelectric materials, organic solar cells, and organic light-emitting diodes .

Mecanismo De Acción

Target of Action

The primary target of the compound 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, also known as 3,6,7,10,11-Pentahexoxytriphenylen-2-ol, is the formation of liquid crystal structures . This compound is known to form columnar liquid crystal phases , which are stable over a wide temperature interval .

Mode of Action

The mode of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the formation of these liquid crystal structures through oxidative coupling . The compound interacts with its targets by forming 1:1 CPI (complementary polytopic interaction) compounds with other triphenylene derivatives . These additives can induce liquid crystal behavior in otherwise non-mesogenic esters .

Biochemical Pathways

The biochemical pathway of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis(hexyloxy)biphenyl . This process leads to the formation of the compound, which then forms an enantiotopic Col h columnar liquid crystal phase .

Pharmacokinetics

It is known that the compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may have good thermal stability.

Result of Action

The result of the action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is the formation of stable liquid crystal structures . These structures can be further enhanced by the formation of 1:1 CPI compounds with other triphenylene derivatives .

Action Environment

The action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is influenced by environmental factors such as temperature . The compound forms stable liquid crystal phases over a wide temperature range , suggesting that it may be robust to changes in environmental temperature.

Propiedades

IUPAC Name |

3,6,7,10,11-pentahexoxytriphenylen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYYUSKHZOXORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B1642605.png)

![(7S)-7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbaldehyde](/img/structure/B1642617.png)

![2-[(4,4-Diethoxy-2-butyn-1-yl)oxy]tetrahydropyran](/img/structure/B1642647.png)

![1H-Naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B1642651.png)

![[5-(2-Methylpropyl)-1,2-oxazol-3-YL]methanol](/img/structure/B1642654.png)